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1. Introduction

In the fabrication of advanced very-large-scale integration (VLSI) devices, particularly those
incorporating copper interconnects, there is a critical need for low-temperature deposition of
high-quality insulating films with low dielectric constants (low-k). Silicon nitride (SiN) films are
widely used as insulating layers, etch stoppers, and diffusion barriers.[1] Traditional low-
pressure chemical vapor deposition (LPCVD) methods for SiN often require high temperatures
(>700°C), which are incompatible with thermally sensitive components in modern integrated
circuits.[2][3]

Hexachlorodisilane (HCDS, Si>Cle) has emerged as a key precursor for depositing silicon
nitride films at significantly lower temperatures.[2][4] HCDS enables the formation of SiN films
with a low dielectric constant, excellent step coverage even on high-aspect-ratio structures,

and superior barrier properties against copper diffusion and oxidation.[2] This makes HCDS-
based SiN an advantageous material for high-performance VLSI devices.[2] Deposition can be
achieved through methods such as Low-Pressure Chemical Vapor Deposition (LPCVD) and
Plasma-Enhanced Atomic Layer Deposition (PEALD), offering processes suitable for a range of
applications.[5][6]

2. Deposition Mechanisms and Advantages
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The primary advantage of HCDS lies in its ability to decompose at relatively low temperatures.

The deposition process typically involves the thermal decomposition of HCDS and its

subsequent reaction with a nitrogen source, most commonly ammonia (NHs).[3]

o Low-Temperature Decomposition: HCDS decomposes to form reactive species like

dichlorosilylene (SiClz) and silicon tetrachloride (SiCls) at lower temperatures than traditional
precursors like dichlorosilane (DCS).[3] The reaction is: Si2Cle — SIClz + SiCla.

o Reaction with Ammonia: The highly reactive SiClz species readily reacts with ammonia to

form the silicon nitride film.[3]

o Benefits: This pathway leads to higher deposition rates at lower temperatures compared to

conventional methods.[5] The resulting films exhibit excellent conformality (step coverage)

and can achieve a dielectric constant as low as 5.4 when deposited at 450°C.[2]

Data Presentation: Process Parameters and Film
Properties

The properties of HCDS-derived silicon nitride films are highly dependent on the deposition

conditions. The following tables summarize key quantitative data from various studies.

Table 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN using HCDS and NHs

Etch
Depositi Depositi Refracti Dielectri Rate in
NHs/HC
on Pressur on Rate velndex c 1:200 Referen
DS Flow .
Temp. e (Torr) . (nm/min  (at 632.8 Constan HF ce
atio
(°C) nm) t (k) (nm/min
)
700 0.5 100 ~3.0 ~1.95 ~7.5 ~0.5
650 0.5 100 ~1.7 ~1.92 - ~0.8
550 14 100 ~1.7 ~1.88 ~6.4 ~2.5
450 1.4 100 ~0.6 ~1.80 54 ~12.0 [2]
250 1.4 100 ~0.1 ~1.65 - >100
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Table 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using HCDS

] Wet Etch
. Growth Per Chlorine
Deposition Rate
Plasma Gas Cycle Content (at. L Reference
Temp. (°C) (nm/min in
(Alcycle) %)
500:1 HF)

400 NHs ~0.9 <1 - [7]
360 NHs or N2/H2 - - - [8]
300 Ar/NHs - - 1.2 [9]
270 NHs or N2/H2 - - - [8]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible film deposition. The following sections
provide protocols for LPCVD and PEALD techniques.

Protocol 1: LPCVD of Low-k SiN Film using HCDS and
Ammonia

This protocol describes a typical process for depositing a low-k SiN film in a vertical LPCVD
furnace.

1. Substrate Preparation:

» Start with clean silicon wafers (or other substrates).

o Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic
contaminants.

e Load the wafers into the furnace boat.

2. Reactor Setup and Evacuation:

e Load the boat into the LPCVD reaction tube.
o Seal the furnace and pump down the reaction chamber to a base pressure.

3. Deposition Process:
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o Ramp up the furnace temperature to the desired setpoint (e.g., 450°C for a low-k film).

e Once the temperature is stable, introduce the process gases.

e Ammonia (NHs) flow rate: 1000 sccm.

» Hexachlorodisilane (HCDS) flow rate: 10 sccm.

e Maintain the process pressure at the target value (e.g., 1.4 Torr for depositions below
550°C).

» Deposition time is determined by the target film thickness and the known deposition rate at
the chosen conditions.

4. Post-Deposition:

 After the deposition is complete, stop the flow of precursor gases.
e Purge the chamber with an inert gas (e.g., N2).

e Cool down the furnace to a safe temperature for unloading.

e Unload the wafers from the furnace.

5. Film Characterization:

o Thickness and Refractive Index: Measure using ellipsometry.

o Composition: Analyze using Auger Electron Spectroscopy (AES) or Fourier Transform
Infrared (FTIR) spectroscopy.

o Step Coverage: Examine cross-sections using a Transmission Electron Microscope (TEM).

» Electrical Properties: Measure the dielectric constant using C-V measurements on fabricated
capacitor structures.
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// Nodes sub prep [label="Substrate Preparation\n(Wafer Cleaning)"];
load [label="Load Wafers\ninto Furnace"]; pump [label="Pump Down &
Leak Check"]; heat [label="Ramp to Deposition\nTemperature (e.g.,
450°C)"]; gas _intro [label="Introduce Process Gases\n(HCDS + NHs)"];
deposit [label="Film Deposition\n(Constant T and P)"]; purge
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[Label="Stop Precursors & Purge\nwith N2"]; cooldown [label="Cool Down
Reactor"]; unload [label="Unload Wafers"]; char [label="Film
Characterization\n(Ellipsometry, AES, C-V)"];

// Edges sub prep -> load; load -> pump; pump -> heat; heat ->
gas intro; gas intro -> deposit; deposit -> purge; purge -> cooldown;
cooldown -> unload; unload -> char; }

LPCVD Experimental Workflow.

Protocol 2: PEALD of SiN Film using HCDS and NHs
Plasma

This protocol outlines a typical PEALD cycle for depositing a conformal SiN film at low
temperatures.[7]

1. Substrate and Chamber Preparation:

e Load the substrate into the ALD reaction chamber.
o Heat the substrate to the desired deposition temperature (e.g., 300-400°C).[7]
e Maintain a constant low pressure in the chamber.

2. ALD Cycle (repeated to achieve target thickness):

e Step 1: HCDS Pulse: Introduce HCDS vapor into the chamber for a set duration to allow a
self-limiting monolayer to adsorb onto the substrate surface.

e Step 2: Purge 1: Stop the HCDS flow and purge the chamber with an inert gas (e.g., Ar or
N2) to remove any unreacted HCDS and gaseous byproducts.

o Step 3: NHs Plasma Exposure: Introduce NHs gas and apply RF power to generate a
plasma. The reactive nitrogen species from the plasma react with the adsorbed HCDS layer
to form silicon nitride.

o Step 4: Purge 2: Turn off the plasma and gas flow, and purge the chamber again with an
inert gas to remove reaction byproducts before the next cycle begins.

3. Post-Deposition and Characterization:

» After completing the required number of cycles, cool down the chamber and unload the
substrate.
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» Characterize the film using appropriate techniques (e.g., ellipsometry for thickness, X-ray
reflectivity for density, FTIR for bonding states).[6]
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// Invisible node for cycle label cycle label [shape=plaintext,
label="0ne ALD Cycle", fontcolor="#5F6368", fontsize=14]; }

Plasma-Enhanced ALD (PEALD) Cycle.

Chemical Reaction Pathway

The deposition of SiN from HCDS and ammonia is a multi-step chemical process. While the
surface chemistry can be complex, a simplified pathway illustrates the key reactions.
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Simplified HCDS Deposition Chemistry.

. Applications

Copper Diffusion Barrier: HCDS-SIN films show excellent barrier properties, preventing
copper diffusion and oxidation, which is critical for modern interconnects.[2]

Etch Stop Layer: The films can be used as effective etch stop layers in advanced
semiconductor processing due to their distinct etch characteristics compared to silicon
dioxide.[6]

Low-k Interlayer Dielectric (ILD): The low dielectric constant of these films helps to reduce
parasitic capacitance, leading to lower power consumption and reduced signal delay
(crosstalk) in high-speed circuits.

Conformal Coatings: Due to the excellent step coverage, HCDS-SIN is ideal for coating
complex, high-aspect-ratio topographies found in 3D device architectures like FINFETs.[7]
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5. Conclusion

Hexachlorodisilane is a versatile and highly effective precursor for the low-temperature
deposition of low-k silicon nitride films. Through both LPCVD and PEALD methods, HCDS
enables the fabrication of high-quality, conformal SiN layers with excellent electrical and barrier
properties. These characteristics make HCDS-based SiN a crucial material for addressing the
challenges in manufacturing next-generation semiconductor devices. The protocols and data
presented provide a foundational guide for researchers and engineers working to implement
this advanced deposition technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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